
Isoquinoline-7-carboxamide
Overview
Description
Isoquinoline-7-carboxamide is a heterocyclic aromatic compound that features a benzene ring fused to a pyridine ring, with a carboxamide group attached at the 7th position of the isoquinoline structure. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-7-carboxamide can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetaldehyde diethyl acetal in an acidic medium to form isoquinoline . The carboxamide group can then be introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-7-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
The major products formed from these reactions include N-oxides, reduced isoquinoline derivatives, and substituted isoquinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isoquinoline-7-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isoquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, certain isoquinoline carboxamide derivatives inhibit the MAPKs/NF-κB pathway, leading to reduced production of pro-inflammatory mediators and inhibition of cell migration . Additionally, some isoquinoline derivatives induce mitochondrial toxicity through the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells .
Comparison with Similar Compounds
Isoquinoline-7-carboxamide can be compared with other similar compounds, such as:
Quinoline-7-carboxamide: Similar structure but with a nitrogen atom at a different position, leading to different chemical properties and biological activities.
Isoquinoline-1-carboxamide: Another isoquinoline derivative with the carboxamide group at the 1st position, showing different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important subject of study for developing new synthetic methodologies and therapeutic agents.
Biological Activity
Isoquinoline-7-carboxamide is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its anti-inflammatory, anti-cancer, and neuroprotective properties, supported by various studies and findings.
1. Chemical Structure and Properties
This compound belongs to a class of isoquinoline derivatives known for their diverse biological activities. The basic structure includes an isoquinoline ring with a carboxamide functional group at the 7-position, which is crucial for its biological interactions.
2. Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of isoquinoline derivatives, particularly focusing on their effects on lipopolysaccharide (LPS)-induced inflammation in microglial cells.
This compound has been shown to inhibit the production of pro-inflammatory mediators such as interleukin (IL)-6, tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). The compound works through several pathways:
- Inhibition of NF-κB Pathway : this compound suppresses the phosphorylation of IκB, preventing the nuclear translocation of NF-κB, a key transcription factor in inflammation .
- MAPK Pathway Modulation : It also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in cell migration and inflammatory responses .
2.2 Experimental Findings
In vitro studies using BV2 microglial cells demonstrated that isoquinoline derivatives significantly reduced LPS-induced IL-6 and NO production with IC50 values ranging from 20 to 40 µM for the most potent derivatives . The results are summarized in Table 1 below:
Compound | IC50 (µM) for IL-6 | IC50 (µM) for NO | Cytotoxicity |
---|---|---|---|
HSR1101 | <30 | <30 | Low |
HSR1102 | <30 | <30 | Low |
HSR1103 | 40–80 | 40–80 | Low |
3. Anti-Cancer Activity
This compound has also been investigated for its anti-cancer effects against various cancer cell lines.
3.1 Cytotoxic Effects
Studies have reported that isoquinoline derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, in tests involving breast cancer cells (MCF-7), bone marrow cancer cells (K–562), and cervical cancer cells (HeLa), significant growth inhibition was observed at concentrations around 100 µM .
The mechanisms underlying the anti-cancer activity include:
- Induction of cell cycle arrest: The compound can induce G2 or S-phase arrest in cancer cells.
- Apoptosis induction: Isoquinoline derivatives have been shown to promote chromatin condensation and nuclear fragmentation, indicating apoptotic activity .
4. Neuroprotective Effects
Isoquinoline derivatives are also noted for their neuroprotective properties. They have been found to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.
4.1 Case Studies
In a study examining the neuroprotective effects of isoquinoline derivatives on neuronal cell lines, it was found that certain compounds could significantly reduce oxidative stress markers and enhance cell viability under inflammatory conditions .
5. Summary of Findings
The biological activities of this compound demonstrate its potential as a multi-target therapeutic agent. Its ability to modulate inflammatory pathways and exert anti-cancer effects positions it as a promising candidate for further research and development.
Properties
IUPAC Name |
isoquinoline-7-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-6H,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGLAPZYXTXDGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726972 | |
Record name | Isoquinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158755-26-0 | |
Record name | Isoquinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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